![molecular formula C17H19NO2 B11038950 N,N-diethyl-2-phenoxybenzamide](/img/structure/B11038950.png)
N,N-diethyl-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N,N-diethyl-2-phenoxybenzamide is a compound with insecticidal properties. It is commonly used as a pesticide or insect repellent.
- Its chemical structure contains a benzene ring, making it useful as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-phenoxybenzoic acid with diethylamine in the presence of a coupling agent (such as DCC or EDC) to form N,N-diethyl-2-phenoxybenzamide.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production: Industrial-scale production methods may involve variations of this synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions: N,N-diethyl-2-phenoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include reduced or substituted derivatives.
Scientific Research Applications
Insecticidal Properties
N,N-diethyl-2-phenoxybenzamide has been identified as having insecticidal properties, making it useful as a pesticide or insect repellent. Its mechanism of action is believed to involve interference with the nervous system or metabolic processes of insects, although the exact pathways remain to be fully elucidated.
Pharmacological Research
Recent studies have investigated the pharmacological properties of this compound, exploring its potential therapeutic applications. The compound has shown promise in biological assays, indicating possible utility in medical applications beyond its insecticidal effects.
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing various derivatives. Its versatility allows chemists to explore modifications that can lead to new compounds with desirable properties.
Case Study 1: Insecticidal Efficacy
Research on the insecticidal efficacy of this compound demonstrated significant activity against specific pest species. Laboratory tests indicated that formulations containing this compound effectively reduced pest populations, suggesting its viability as an eco-friendly alternative to conventional pesticides.
Case Study 2: Pharmacological Insights
A study focusing on the pharmacological profile of this compound revealed its potential as a therapeutic agent. The compound exhibited activity in vitro against various cell lines, prompting further investigation into its mechanisms and possible applications in treating diseases influenced by metabolic disruptions.
Comparative Analysis of Applications
Application Area | Description | Evidence |
---|---|---|
Insecticide | Effective against various pests | Laboratory efficacy studies |
Organic Synthesis | Intermediate for new compounds | Synthesis routes established |
Pharmacology | Potential therapeutic uses | In vitro activity against cell lines |
Mechanism of Action
- The exact mechanism by which N,N-diethyl-2-phenoxybenzamide exerts its effects is not fully elucidated.
- It likely interacts with specific molecular targets in insects, disrupting their nervous system or metabolic processes.
Comparison with Similar Compounds
Similar Compounds: Other insecticides or repellents with related structures.
Uniqueness: Highlight its specific features, such as the phenoxy group and the diethyl substitution pattern.
Biological Activity
N,N-diethyl-2-phenoxybenzamide, also known as DPPE or tesmilifene, is a compound that has garnered attention for its biological activities, particularly in the context of antiplasmodial effects and as an adjunct to chemotherapy. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial properties of this compound. It has been identified as a promising lead structure in the fight against malaria, specifically targeting Plasmodium falciparum.
The compound exhibits multi-stage activity against various life stages of P. falciparum, including sexual and asexual stages, as well as liver stages. Notably, it has been shown that long-term exposure to sub-lethal doses does not lead to resistance in parasites, which is crucial for its potential use in treatment strategies .
Key Findings:
- IC50 Values: The compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.4134 µM against PfNF54, with a selectivity index (SI) of 316.9, indicating a favorable therapeutic window .
- Target Identification: The mitochondrial electron transport chain components, particularly dihydroorotate dehydrogenase and cytochrome bc1 complex, are identified as potential targets for this compound .
Chemotherapy Augmentation
This compound has also been studied for its role in enhancing the efficacy of chemotherapy agents such as doxorubicin.
Clinical Trials and Efficacy
A phase II clinical trial demonstrated that combining DPPE with doxorubicin resulted in increased response rates in patients with metastatic breast cancer compared to doxorubicin alone. The study reported significant improvements in progression-free survival (PFS) and overall survival (OS) metrics .
Trial Details:
- Design: Patients were randomly assigned to receive either doxorubicin alone or doxorubicin with DPPE.
- Results: The combination therapy showed a statistically significant increase in response rates compared to historical controls receiving doxorubicin alone .
Comparative Efficacy in Pain Management
In addition to its antiplasmodial and chemotherapeutic properties, this compound has been investigated for its analgesic effects. It has shown promise in treating conditions such as Complex Regional Pain Syndrome (CRPS).
Case Studies
A retrospective study involving 33 patients treated with phenoxybenzamine (the active metabolite of DPPE) reported a 52% improvement rate in pain management. Notably, early-stage patients exhibited an 89% success rate compared to only 38% in chronic cases .
Key Observations:
- Dosage: Patients were titrated to a maximum daily dose of 120 mg over several days.
- Side Effects: Common side effects included orthostatic hypotension and malaise, necessitating careful monitoring during treatment .
Summary Table of Biological Activities
Activity Type | Mechanism/Target | IC50 Value | Selectivity Index | Clinical Relevance |
---|---|---|---|---|
Antiplasmodial | Mitochondrial electron transport | 0.4134 µM | 316.9 | Effective against P. falciparum |
Chemotherapy Augmentation | Enhances doxorubicin efficacy | Not specified | Not applicable | Increased response rates in breast cancer |
Analgesic | α-Adrenergic receptor antagonist | Not specified | Not applicable | Pain relief in CRPS |
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N,N-diethyl-2-phenoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
JZCRWVZFWUXCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.